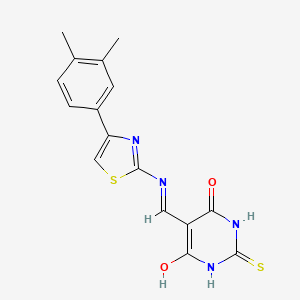

5-(((4-(3,4-dimethylphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Description

Properties

IUPAC Name |

5-[(E)-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2S2/c1-8-3-4-10(5-9(8)2)12-7-24-16(18-12)17-6-11-13(21)19-15(23)20-14(11)22/h3-7H,1-2H3,(H3,19,20,21,22,23)/b17-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMRWTCXFLLVTLS-UBKPWBPPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)N=CC3=C(NC(=S)NC3=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)/N=C/C3=C(NC(=S)NC3=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(((4-(3,4-dimethylphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound with potential therapeutic applications. This article focuses on its biological activity, particularly its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The compound has the following molecular formula: CHNOS, with a molecular weight of 358.4 g/mol. Its structure includes a thiazole ring and a dihydropyrimidine core, which are known to contribute to various biological activities.

Biological Activity Overview

Research has indicated that compounds similar to 5-(((4-(3,4-dimethylphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione exhibit a range of biological activities including:

- Antidiabetic Effects : Compounds in this class have been evaluated for their ability to inhibit alpha-amylase and reduce blood glucose levels. For instance, derivatives containing thiazolidine structures have shown significant antidiabetic properties by targeting peroxisome proliferator-activated receptors (PPAR-γ) .

- Anti-inflammatory Activity : The compound may also possess anti-inflammatory properties. Similar thiazole derivatives have been reported to reduce inflammatory markers such as TNF-α and IL-β in various models .

- Antioxidant Properties : Antioxidant activity is another potential benefit, with studies indicating that these compounds can scavenge free radicals and reduce oxidative stress .

Case Studies

- Antidiabetic Activity : A study synthesized a series of thiazolidine derivatives and evaluated their effects on glucose levels in diabetic models. One derivative was noted for its significant blood glucose-lowering effect and inhibition of alpha-amylase activity .

- Anti-inflammatory Effects : In vitro studies demonstrated that certain thiazolidine derivatives reduced levels of inflammatory cytokines in cell cultures treated with lipopolysaccharides (LPS). This suggests potential therapeutic applications in treating inflammatory diseases .

- Antioxidant Activity : The antioxidant capacity was assessed using DPPH radical scavenging assays. Compounds demonstrated varying degrees of activity, indicating their potential as protective agents against oxidative damage .

The biological activities of 5-(((4-(3,4-dimethylphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can be attributed to several mechanisms:

- PPAR Activation : The activation of PPARs plays a crucial role in regulating glucose metabolism and lipid homeostasis, which is beneficial for managing diabetes .

- Cytokine Modulation : By inhibiting the signaling pathways that lead to the production of pro-inflammatory cytokines, these compounds can alleviate inflammation .

- Oxidative Stress Reduction : The ability to neutralize free radicals contributes to their antioxidant effects, protecting cells from oxidative damage .

Data Summary Table

Comparison with Similar Compounds

Key Observations:

Thiazol-2-yl vs. Indol-3-yl :

- The target compound’s thiazole ring (smaller, less aromatic) may reduce π-π stacking compared to indole derivatives but enhance metabolic stability due to decreased susceptibility to oxidation .

- Indole derivatives (e.g., PNR-3-80) exhibit potent enzyme inhibition (EndoG), likely due to bulkier substituents improving target binding .

Core Modifications :

- Ethylation at N1/N3 (e.g., 1,3-diethyl in pyrazol-4-yl derivatives) increases solubility in organic solvents but may reduce aqueous bioavailability .

Electronic Effects :

- Electron-withdrawing groups (e.g., 4-chlorophenyl in furan derivatives) enhance cytotoxicity, while electron-donating groups (e.g., 3,4-dimethylphenyl in the target) may optimize lipophilicity for membrane penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.